(5-Bromo-1,3-phenylene)bis(trimethylsilane)

Overview

Description

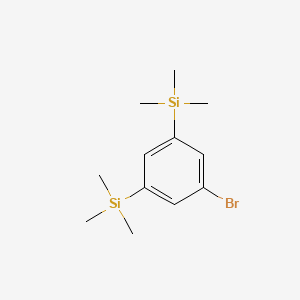

(5-Bromo-1,3-phenylene)bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H21BrSi2. It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a phenylene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) typically involves the bromination of 1,3-diphenylbenzene followed by the introduction of trimethylsilyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The trimethylsilylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for (5-Bromo-1,3-phenylene)bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-phenylene)bis(trimethylsilane) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced by a different group.

Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Compounds with various functional groups replacing the bromine atom.

Coupling Products: Biaryl compounds or other coupled products depending on the reaction partners.

Oxidation Products: Phenolic compounds or quinones.

Reduction Products: Reduced phenylene derivatives.

Scientific Research Applications

(5-Bromo-1,3-phenylene)bis(trimethylsilane) has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of (5-Bromo-1,3-phenylene)bis(trimethylsilane) depends on the specific reaction it undergoes. In coupling reactions, the bromine atom is typically activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trimethylsilyl groups can stabilize intermediates and influence the reactivity of the phenylene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

- (5-Chloro-1,3-phenylene)bis(trimethylsilane)

- (5-Iodo-1,3-phenylene)bis(trimethylsilane)

- (5-Fluoro-1,3-phenylene)bis(trimethylsilane)

Uniqueness

(5-Bromo-1,3-phenylene)bis(trimethylsilane) is unique due to the presence of the bromine atom, which offers a balance of reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations. The trimethylsilyl groups provide steric protection and enhance the solubility of the compound in organic solvents .

Biological Activity

(5-Bromo-1,3-phenylene)bis(trimethylsilane), a compound with the molecular formula C₁₂H₂₁BrSi₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) typically involves the use of organosilicon chemistry techniques. The compound can be synthesized through various coupling reactions, including Sonogashira coupling and other palladium-catalyzed methods that allow for regioselective modifications of brominated phenylene derivatives .

Antimicrobial Properties

Research indicates that derivatives of brominated phenylene compounds exhibit significant antimicrobial activity. For example, compounds similar to (5-Bromo-1,3-phenylene)bis(trimethylsilane) have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their effectiveness against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values demonstrating notable potency .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (5-Bromo-1,3-phenylene)bis(trimethylsilane) | 50 | E. coli |

| Related Phenylene Derivative | 25 | S. aureus |

Case Study 1: Antimicrobial Efficacy

In a controlled study examining various silane compounds, (5-Bromo-1,3-phenylene)bis(trimethylsilane) was tested against clinical isolates of E. coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

A recent investigation into structurally related brominated compounds revealed that they could induce apoptosis in cancer cells via mitochondrial pathways. Although direct studies on (5-Bromo-1,3-phenylene)bis(trimethylsilane) are still needed, these findings underscore the importance of further exploring its anticancer mechanisms .

Toxicity and Safety

While exploring the biological activity of (5-Bromo-1,3-phenylene)bis(trimethylsilane), it is crucial to consider its safety profile. Preliminary assessments suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safe usage parameters in clinical settings .

Properties

IUPAC Name |

(3-bromo-5-trimethylsilylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFLBWAKFGADPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)Br)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512286 | |

| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81500-92-7 | |

| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.